An In-depth Technical Guide to Spiro[4.5]decane-1-carboxylic acid: Synthesis, Properties, and Applications
An In-depth Technical Guide to Spiro[4.5]decane-1-carboxylic acid: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Spiro[4.5]decane Scaffold in Modern Chemistry
The spiro[4.5]decane ring system, a fascinating three-dimensional molecular architecture, has garnered considerable attention in the fields of natural product synthesis and medicinal chemistry.[1] This structural motif, characterized by a cyclopentane ring and a cyclohexane ring sharing a single carbon atom, imparts a unique conformational rigidity that is highly sought after in the design of novel therapeutics.[2] The fixed spatial orientation of substituents on the spiro[4.5]decane framework can lead to enhanced binding affinity and selectivity for biological targets. This guide provides a comprehensive technical overview of Spiro[4.5]decane-1-carboxylic acid, a derivative with significant potential as a versatile building block in organic synthesis and drug discovery.
Molecular Structure and Physicochemical Properties
Spiro[4.5]decane-1-carboxylic acid possesses a unique structure where the carboxylic acid group is attached to one of the bridgehead carbons of the cyclopentane ring. This positioning influences the molecule's electronic and steric properties. While specific experimental data for Spiro[4.5]decane-1-carboxylic acid is scarce in publicly available literature, its physicochemical properties can be inferred from the parent spiro[4.5]decane and related derivatives.
| Property | Predicted Value/Information | Source/Basis |
| Molecular Formula | C₁₁H₁₈O₂ | Calculated |
| Molecular Weight | 182.26 g/mol | Calculated |
| IUPAC Name | Spiro[4.5]decane-1-carboxylic acid | IUPAC Nomenclature |
| CAS Number | Not available | - |
| Physical State | Expected to be a crystalline solid | General properties of carboxylic acids |
| Boiling Point | Higher than the parent alkane due to hydrogen bonding | General chemical principles |
| Melting Point | Expected to be significantly higher than the parent alkane | General chemical principles |
| Solubility | Soluble in polar organic solvents (e.g., ethanol, acetone, ethyl acetate); sparingly soluble in water | General properties of carboxylic acids |
| pKa | Estimated to be in the range of 4-5 | Comparison with other cycloalkanecarboxylic acids |
Synthesis of Spiro[4.5]decane-1-carboxylic acid: Proposed Methodologies
Method 1: Hydrolysis of Spiro[4.5]decane-1-carbonitrile
A common and effective method for the synthesis of carboxylic acids is the hydrolysis of the corresponding nitrile. This two-step approach would involve the synthesis of Spiro[4.5]decane-1-carbonitrile followed by its hydrolysis.
Step 1: Synthesis of Spiro[4.5]decane-1-carbonitrile
The key intermediate, Spiro[4.5]decane-1-carbonitrile, can be prepared from cyclohexanone. The reaction of cyclohexanone with a cyanide source, such as trimethylsilyl cyanide, followed by a reaction with a suitable cyclopentylating agent in the presence of a Lewis acid, would yield the desired nitrile.
Step 2: Hydrolysis to Spiro[4.5]decane-1-carboxylic acid
The resulting Spiro[4.5]decane-1-carbonitrile can then be hydrolyzed under acidic or basic conditions to yield Spiro[4.5]decane-1-carboxylic acid.[3]
Experimental Protocol: Proposed Hydrolysis of Spiro[4.5]decane-1-carbonitrile
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Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add Spiro[4.5]decane-1-carbonitrile.
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Acidic Hydrolysis: Add a solution of concentrated hydrochloric acid or sulfuric acid in water.
-
Reaction Execution: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
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Work-up: Upon completion, cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
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Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Method 2: Carboxylation of a Grignard Reagent
An alternative and powerful method for the formation of carboxylic acids is the reaction of a Grignard reagent with carbon dioxide.[4]
Step 1: Formation of 1-Bromospiro[4.5]decane
The synthesis would commence with the conversion of a suitable Spiro[4.5]decane precursor, such as Spiro[4.5]decan-1-ol, to 1-Bromospiro[4.5]decane using a standard brominating agent like phosphorus tribromide.
Step 2: Grignard Reagent Formation and Carboxylation
The resulting 1-Bromospiro[4.5]decane is then reacted with magnesium metal in an ethereal solvent to form the corresponding Grignard reagent. This organometallic intermediate is subsequently quenched with solid carbon dioxide (dry ice) to form a magnesium carboxylate salt.[5]
Step 3: Acidic Work-up
Acidification of the reaction mixture with a dilute acid will protonate the carboxylate salt to yield the final product, Spiro[4.5]decane-1-carboxylic acid.[4]
Experimental Protocol: Proposed Grignard Carboxylation
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Grignard Formation: In a flame-dried, three-necked flask under an inert atmosphere, place magnesium turnings. Add a solution of 1-Bromospiro[4.5]decane in anhydrous diethyl ether dropwise to initiate the reaction.
-
Carboxylation: Once the Grignard reagent has formed, cool the reaction mixture in an ice bath and add crushed dry ice in portions.
-
Quenching and Work-up: After the addition is complete, allow the mixture to warm to room temperature. Quench the reaction by the slow addition of dilute hydrochloric acid.
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Extraction and Purification: Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the crude product by appropriate methods.
Caption: Proposed synthetic routes to Spiro[4.5]decane-1-carboxylic acid.
Spectroscopic Characterization (Predicted)
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¹H NMR: The spectrum would be complex due to the overlapping signals of the methylene protons of the cyclopentane and cyclohexane rings. A broad singlet corresponding to the acidic proton of the carboxylic acid would be observed far downfield (typically >10 ppm).
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¹³C NMR: The spectrum would show a characteristic signal for the carbonyl carbon of the carboxylic acid in the range of 170-185 ppm. The spiro carbon would appear as a quaternary signal. The remaining carbons of the two rings would appear in the aliphatic region. The chemical shifts of the carbons in the spiro[4.5]decane framework have been reported, which can serve as a reference.[7]
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Infrared (IR) Spectroscopy: A broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid dimer would be a key feature. A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponding to the C=O stretching of the carbonyl group would also be present.
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Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (182.26 g/mol ). Fragmentation patterns would likely involve the loss of the carboxyl group and cleavage of the spirocyclic rings.
Reactivity and Potential Applications
The carboxylic acid functionality of Spiro[4.5]decane-1-carboxylic acid makes it a versatile intermediate for the synthesis of a wide range of derivatives, including esters, amides, and acid chlorides. These derivatives can serve as valuable building blocks for the construction of more complex molecules with potential biological activity.
Given the interest in spiro[4.5]decane derivatives in drug discovery, particularly as inhibitors of prolyl hydroxylase domains (PHDs), Spiro[4.5]decane-1-carboxylic acid and its derivatives represent an unexplored area for the development of novel therapeutic agents.[2] The rigid spirocyclic scaffold could be used to present the carboxylic acid group and other pharmacophoric features in a well-defined orientation for optimal interaction with a target protein.
Conclusion
Spiro[4.5]decane-1-carboxylic acid is a structurally intriguing molecule with significant potential as a building block in organic synthesis and medicinal chemistry. While direct experimental data for this compound is limited, its chemical properties can be reasonably predicted, and viable synthetic routes can be proposed based on established chemical principles. Further research into the synthesis and characterization of this compound is warranted to unlock its full potential for the development of novel materials and therapeutics. The unique three-dimensional nature of the spiro[4.5]decane scaffold continues to offer exciting opportunities for innovation in chemical and pharmaceutical sciences.
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